molecular formula C9H10ClNO2 B1600862 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride CAS No. 96016-96-5

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride

Cat. No.: B1600862
CAS No.: 96016-96-5
M. Wt: 199.63 g/mol
InChI Key: KPMLOVZNYPOQII-UHFFFAOYSA-N
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Description

“2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride” is a chemical compound with the molecular formula C9H10ClNO2 . It is a derivative of 2,3-dihydro-1H-isoindole-1-carboxylic acid .


Synthesis Analysis

The synthesis of isoindoline carbamates, which are related to 2,3-dihydro-1H-isoindole-1-carboxylic acid, has been achieved through enzyme-mediated dynamic kinetic resolution processes . This process does not require a metal or acid-base catalyst for substrate racemization .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the canonical SMILES string C1C2=CC=CC=C2C(N1)C(=O)O.Cl . The InChI representation is InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 199.63 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The exact mass is 199.0400063 g/mol .

Scientific Research Applications

Environmental Research and Public Health

Studies on environmental exposure to various compounds, including plasticizers like 1,2-Cyclohexane dicarboxylic acid, diisononyl ester (DINCH), indicate the growing importance of monitoring and assessing chemical exposure levels in humans. Silva et al. (2013) explored the environmental exposure to DINCH in U.S. adults, highlighting the use of urinary concentrations of oxidative metabolites as biomarkers for exposure assessment. This research underscores the relevance of developing sensitive and specific analytical methods for detecting and quantifying chemical exposures in environmental health studies (Silva et al., 2013).

Healthcare and Disease Biomarkers

In the healthcare sector, the detection of specific metabolites such as 2-hydroxyglutarate (2HG) in patients with IDH-mutated glioma by magnetic resonance spectroscopy (MRS) provides a non-invasive method for disease monitoring and prognosis. Choi et al. (2011) demonstrated the clinical utility of MRS in identifying 2HG as a biomarker in glioma patients, offering insights into non-invasive diagnostics and disease progression monitoring (Choi et al., 2011).

Biochemical Marker Analysis

Research by Jia et al. (2019) on metabolomics-based biomarker analysis for evaluating toxicokinetics in rats and humans showcases the application of high-resolution mass spectrometry in identifying and quantifying specific metabolites. This approach is crucial for understanding the metabolic pathways and toxicokinetic profiles of various compounds, including potential metabolites of 2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride (Jia et al., 2019).

Biochemical Analysis

Biochemical Properties

2,3-Dihydro-1H-isoindole-1-carboxylic acid hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity and cellular effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activities or modulating gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes .

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2.ClH/c11-9(12)8-7-4-2-1-3-6(7)5-10-8;/h1-4,8,10H,5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMLOVZNYPOQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90538862
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96016-96-5
Record name 2,3-Dihydro-1H-isoindole-1-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90538862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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